REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH:6][NH2:7])=[O:5])#[N:2].[OH-].[Na+].Cl.[CH2:11](O)[CH3:12].O>O>[O:5]=[C:4]1[C:3]([C:1]#[N:2])=[CH:12][CH:11]=[N:7][NH:6]1 |f:1.2,4.5|
|
Name
|
glyoxal bis(sodium hydrogen sulfite) monohydrate
|
Quantity
|
25.24 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)NN
|
Name
|
ethanol water
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature over night
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was evaporated
|
Type
|
EXTRACTION
|
Details
|
The remaining solid was extracted with CHCl3 in a soxhlet-extractor for two days
|
Duration
|
2 d
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NN=CC=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.67 mmol | |
AMOUNT: MASS | 2.019 g | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |